molecular formula C8H5FIN B1398578 2-(3-Fluoro-4-iodophenyl)acetonitrile CAS No. 92676-16-9

2-(3-Fluoro-4-iodophenyl)acetonitrile

Cat. No. B1398578
CAS RN: 92676-16-9
M. Wt: 261.03 g/mol
InChI Key: GZQKVLNMJUKYHW-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-iodophenyl)acetonitrile is a chemical compound with the molecular formula C8H5FIN . It has a molecular weight of 261.03 g/mol . The compound is also known by other names such as 3-FLUORO-4-IODOPHENYLACETONITRILE and MFCD18397003 .


Synthesis Analysis

While specific synthesis methods for 2-(3-Fluoro-4-iodophenyl)acetonitrile were not found in the search results, it is mentioned that ChemScene provides this compound with custom synthesis and bulk manufacturing .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-fluoro-4-iodophenyl)acetonitrile . The InChI code is InChI=1S/C8H5FIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 . The Canonical SMILES representation is C1=CC(=C(C=C1CC#N)F)I .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 23.8 Ų . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has one rotatable bond .

Scientific Research Applications

Synthetic Methodologies

One significant application is in the synthesis of complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of fluoro- and iodo-substituted compounds in pharmaceutical synthesis. The development of efficient, pilot-scale methods for preparing such intermediates is crucial for large-scale production, emphasizing the role of compounds with similar structures in industrial applications (Qiu et al., 2009).

Material Sciences

In material sciences, compounds like 2-(3-Fluoro-4-iodophenyl)acetonitrile can be explored for their potential in creating new materials. For instance, the study of fluorinated graphite intercalation compounds (FGICs) sheds light on the interactions between fluorine-containing molecules and other materials, which could lead to the development of novel materials with unique properties, such as enhanced conductivity or thermal stability (Panich, 1993).

Analytical Chemistry

Fluoro- and iodo-substituted compounds also play a pivotal role in analytical chemistry, serving as standards or reagents in various analytical techniques. The exploration of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, for example, demonstrates how such compounds can be used to detect a wide range of analytes, offering high selectivity and sensitivity (Roy, 2021). This underscores the potential for fluoro- and iodo-substituted acetonitriles in developing new diagnostic tools or sensors.

Future Directions

While specific future directions for 2-(3-Fluoro-4-iodophenyl)acetonitrile were not found in the search results, it’s worth noting that the development of robust and scalable methods for the synthesis of polyfunctional aliphatic fluorinated building blocks continues to be of interest due to the increasing number of new chemical entities bearing fluorine atoms at sp3 carbon sites that are entering pharmaceutical, agrochemical, and materials company product pipelines .

properties

IUPAC Name

2-(3-fluoro-4-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQKVLNMJUKYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723340
Record name (3-Fluoro-4-iodophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-iodophenyl)acetonitrile

CAS RN

92676-16-9
Record name (3-Fluoro-4-iodophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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